molecular formula C8H8N2O B178138 Imidazo[1,2-a]pyridin-8-ylmethanol CAS No. 111477-17-9

Imidazo[1,2-a]pyridin-8-ylmethanol

Cat. No. B178138
Key on ui cas rn: 111477-17-9
M. Wt: 148.16 g/mol
InChI Key: GXRHUJOMCLYOGR-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 2a (yield: 82%); mp 177-479° C.; IR (KBr) 1505, 1300, 1140, 1015, 780, 735 cm−1; 1H NMR (400 MHz, CDCl3) δ 4.99 (s, 2H), 5.65 (s, 1H), 6.78 (t, 1H, J=6.5 Hz), 7.17 (d, 1H, J=6.5 Hz), 7.27 (s, 1H), 7.59 (s, 1H), 8.08 (d, 1H, J=6.5 Hz); 13C NMR (100 MHz, CDCl3) δ 58.5, 112.5, 112.7, 121.6, 125.0, 130.0, 132.7, 144.4.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([C:10](OCC)=[O:11])[C:5]=12.[K+].[Br-]>>[OH:11][CH2:10][C:6]1[C:5]2[N:4]([CH:3]=[CH:2][N:1]=2)[CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1C=CN2C1C(=CC=C2)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC=1C=2N(C=CC1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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